Penthiopyrad

Beschreibung

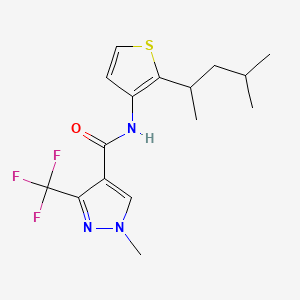

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFIDZXUXFLSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058005 | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183675-82-3 | |

| Record name | Penthiopyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penthiopyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTHIOPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of penthiopyrad involves multiple steps, starting with the preparation of intermediates. One common method includes the reaction of ethyl trifluoroacetoacetate with triethyl orthoformate, followed by ring closure with methylhydrazine sulfate. This intermediate is then hydrolyzed under alkaline conditions to obtain 1-methyl-3-trifluoromethyl-1H-pyrazole-4-formic acid. The final step involves reacting this intermediate with thionyl chloride to form 1-methyl-3-trifluoromethyl-1H-pyrazole-4-formyl chloride, which is then condensed with 2-(4-methylpentyl-2-yl)-3-aminothiophene .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process typically involves the use of large-scale reactors and precise control of reaction conditions, such as temperature and pH. The decarboxylation reaction is carried out at temperatures between 130-180°C under acidic conditions to obtain the desired intermediate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Penthiopyrad durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Hydrolyse und Photolyse.

Häufige Reagenzien und Bedingungen:

Hydrolyse: In wässrigen Lösungen unterliegt this compound einer Hydrolyse, wobei die Geschwindigkeit vom pH-Wert beeinflusst wird.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mode of Action

- Chemical Name : (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide

- Molecular Formula : C16H20F3N3OS

- Molecular Weight : 359.42 g/mol

- Appearance : White crystalline solid

- Melting Point : 108.7°C

- Solubility : 7.53 mg/L at 20°C

Penthiopyrad functions by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain, which disrupts ATP production in fungi, thereby preventing spore germination and mycelial growth . This mode of action differentiates it from many conventional fungicides, reducing the likelihood of cross-resistance .

Agricultural Applications

This compound is primarily used in agriculture to control a wide range of fungal diseases affecting various crops. Its effectiveness has been documented across numerous studies:

Crop Efficacy

| Crop Type | Diseases Controlled | Application Rate |

|---|---|---|

| Cereals | Septoria diseases, rust, snow mold | Low dosage effective |

| Fruits | Gray mold, powdery mildew, scab | 200 g/L |

| Vegetables | Tomato leaf mold, cucumber corynespora leaf spot | 200 g/L |

| Turf Grass | Brown patch, dollar spot | Variable |

This compound has shown significant efficacy against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum, with preventive applications yielding better results than curative treatments .

Enantiomer Selectivity

Recent studies indicate that the S-(+)-enantiomer of this compound exhibits higher antifungal activity compared to its R-(-)-counterpart, with efficacy differences ranging from 12 to 37 times against certain pathogens . This enantioselectivity is crucial for optimizing application strategies and minimizing environmental impact.

Toxicological Profile

This compound has been assessed for its toxicity to non-target organisms and human health. It exhibits low acute toxicity in mammals but higher toxicity levels in aquatic species like Daphnia magna and Raphidocelis subcapitata . The acceptable daily intake (ADI) for humans has been established at 0.081 mg/kg body weight per day .

Residue Management

Research indicates that processing methods such as peeling and soaking can effectively reduce this compound residues in food products like tomatoes and cucumbers . Understanding the dissipation rates of this compound residues is essential for ensuring food safety.

Case Study 1: Field Trials on Cereals

Field trials conducted on wheat demonstrated that this compound effectively controlled Septoria diseases with no observed phytotoxicity at recommended application rates. The trials indicated a significant reduction in disease incidence compared to untreated controls .

Case Study 2: Efficacy Against Gray Mold

In trials targeting gray mold in strawberries, this compound provided robust preventive control when applied before disease onset. The results highlighted its potential as a key component in integrated pest management strategies .

Wirkmechanismus

Penthiopyrad exerts its fungicidal effects by inhibiting the succinate dehydrogenase enzyme (complex II) in the mitochondrial electron transport chain. This inhibition disrupts the electron transfer from succinate to ubiquinone, leading to a decrease in ATP production and ultimately causing cell death . The compound’s unique structure allows it to bind effectively to the enzyme, making it a potent inhibitor of fungal respiration .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Chirality : Penthiopyrad has one chiral center, existing as enantiomers R-(-)-penthiopyrad and S-(+)-penthiopyrad. The S-(+)-enantiomer demonstrates significantly higher bioactivity (12–37×) against pathogens like Rhizoctonia solani and Botrytis cinerea .

- Metabolism : Its primary metabolite, PAM (1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide), is plant-derived and included in residue definitions .

- Persistence : Rapid dissipation occurs in crops (half-life: 0.48–13.7 days), with residues often below maximum residue limits (MRLs) post-harvest .

Comparison with Similar Compounds

This compound belongs to the SDHI class, which includes fluxapyroxad, bixafen, sedaxane, and benzovindiflupyr. Below is a comparative analysis based on structural features, efficacy, environmental behavior, and toxicity.

Table 1: Structural and Functional Comparison of SDHI Fungicides

Antifungal Activity and Enantioselectivity

This compound’s S-(+)-enantiomer shows superior efficacy against fungal pathogens compared to its R-(-)-counterpart and racemic mixtures. For example:

- Against R. solani, S-(+)-penthiopyrad’s EC₅₀ is 0.11 µg/mL, while R-(-)-penthiopyrad requires 4.07 µg/mL .

- In contrast, fluxapyroxad and benzovindiflupyr lack documented enantioselective bioactivity, suggesting this compound’s stereochemistry enhances target binding specificity.

Residue Dynamics and Processing Effects

This compound residues are effectively reduced by household processing:

- Soaking : Heated water (60°C) with additives (1% NaCl or acetic acid) achieves removal rates (RR) >90% in tomatoes and cucumbers. Ultrasound improves RR in tomatoes (70%) but inhibits removal in cucumbers due to surface adsorption .

- Peeling : Removes >90% of residues in tomatoes and cucumbers, as residues concentrate in peels (up to 4,555 µg/kg vs. 323 µg/kg in pulp) .

- Thermal Processing : Steaming eggplants at 100°C reduces residues by 99% (PF = 0.01) .

Comparatively, fluxapyroxad residues in perilla leaves decrease by 50% after 7 days but lack data on processing effects beyond washing .

Environmental Degradation and Toxicity

- Degradation Pathways: this compound is oxidized by δ-MnO₂ to sulfoxides, sulfones, and diketones, with degradation accelerated at low pH and high temperature . Fluxapyroxad’s degradation mechanisms are less characterized.

- Ecotoxicology : this compound exhibits enantioselective toxicity:

Dietary Risk Assessment

Biologische Aktivität

Penthiopyrad is a novel chiral fungicide classified as a succinate dehydrogenase inhibitor (SDHI). It has gained attention for its broad-spectrum antifungal activity, particularly against various phytopathogens. This article presents a detailed overview of the biological activity of this compound, including its efficacy, enantioselectivity, toxicity to non-target organisms, and environmental persistence.

Overview of this compound

- Chemical Classification : this compound is a chiral compound that exists in two enantiomeric forms: S-(+)-penthiopyrad and R-(-)-penthiopyrad.

- Mechanism of Action : As an SDHI, this compound disrupts the mitochondrial respiration process in fungi, inhibiting their growth and reproduction.

Efficacy Against Phytopathogens

This compound exhibits significant antifungal activity against several key plant pathogens:

| Pathogen | Efficacy (S-(+)-penthiopyrad) | Efficacy (R-(-)-penthiopyrad) |

|---|---|---|

| Rhizoctonia solani | 12-37 times higher | Lower efficacy |

| Botrytis cinerea | Higher than R enantiomer | Lower efficacy |

| Sclerotinia sclerotiorum | Higher than R enantiomer | Lower efficacy |

The S-(+)-enantiomer demonstrates a notably higher antifungal activity compared to its R counterpart, with differences ranging from 12 to 37 times for various pathogens .

Enantioselectivity in Biological Activity

Research indicates that the biological activity and toxicity of this compound are significantly influenced by its enantiomers:

- Toxicity to Non-target Organisms : The S-(+)-enantiomer shows greater toxicity to aquatic organisms such as Raphidocelis subcapitata and Daphnia magna, with toxicity levels being 1.8 and 5.3 times higher than R-(-)-penthiopyrad .

- Cytotoxicity : In human liver cells (HepG2), S-(+)-penthiopyrad exhibited cytotoxic effects that were 1.8 times greater than those of R-(-)-penthiopyrad, affecting cell proliferation and oxidative stress levels .

Environmental Persistence

The biological half-life of this compound is crucial for understanding its environmental impact:

- Half-Life : Studies show that this compound has a biological half-life ranging from 2.6 to 4.0 days in agricultural fields . This relatively short half-life suggests that this compound dissipates quickly in the environment.

| Field | Half-Life (days) |

|---|---|

| Field 1 | 2.6 |

| Field 2 | 3.0 |

| Field 3 | 4.0 |

The dissipation constants for this compound were calculated to be between 0.1221 and 0.2280 across different fields, indicating a consistent trend of decreasing residue levels over time .

Case Studies

Case Study on Aquatic Toxicity :

A study evaluating the effects of this compound on aquatic ecosystems found that the S-(+)-enantiomer posed significant risks to non-target aquatic species. The research highlighted the importance of assessing both enantiomers separately when evaluating ecological risks associated with pesticide applications .

Field Residue Analysis :

In a study on residue levels in angelica leaves, this compound was shown to exhibit a dissipation trend following foliar application. The proposed maximum residue limits (MRLs) were established based on observed residue concentrations over time, ensuring compliance with safety standards .

Q & A

Q. What analytical methods are recommended for quantifying penthiopyrad enantiomers and their metabolites in plant matrices?

A validated approach involves ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) coupled with chiral stationary phases (e.g., polysaccharide-based columns) for enantiomer separation. The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) is optimized for extraction, achieving linearity (R² > 0.998), low detection limits (0.0015 mg/kg), and recoveries of 69.5–112.8% across matrices like tomatoes and cucumbers . Method validation includes intra-day/inter-day precision (<18.8% RSD) and matrix effect assessments.

Q. How does cultivation environment (field vs. greenhouse) affect the residue dynamics of this compound in crops like tomatoes?

Greenhouse conditions lead to higher residue accumulation in leaves, stems, and fruits compared to open fields due to reduced UV exposure and slower degradation. Studies use repeated UPLC-MS/MS sampling post-application to track enantioselective dissipation. For example, residues in greenhouse tomatoes showed slower degradation of the R-enantiomer, while field conditions accelerated overall dissipation. Residues fell below China’s maximum residue limit (MRL) within 5 days under both conditions .

Q. What factors influence this compound’s environmental persistence in soil?

Degradation is stereoselective and influenced by soil microbial activity, pH, and organic matter. Methods like soil microcosm experiments and enantiomer-specific analysis reveal that the S-enantiomer degrades faster than the R-form in aerobic conditions. Metabolites like PAM (1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide) are monitored using LC-MS/MS, with half-lives varying from 10–30 days depending on soil type .

Q. What are the primary metabolites of this compound, and how are their toxicities assessed?

The major metabolite, PAM , is detected alongside parent compounds using UHPLC-MS/MS . Toxicity assessments involve comparative bioassays (e.g., honeybee exposure studies) and EC50/LC50 calculations for non-target organisms. PAM exhibits lower acute toxicity than this compound but requires long-term environmental monitoring due to potential bioaccumulation .

Advanced Research Questions

Q. How can researchers design experiments to assess resistance development in fungal populations against this compound?

In vitro assays measure EC50 values (effective concentration for 50% inhibition) and resistance factors (FR = EC50-resistant/EC50-sensitive) . For example, this compound-resistant fungal strains showed FR values of 2.9–4.3 compared to sensitive baselines. In vivo field trials compare preventive vs. curative applications, with efficacy quantified via relative disease suppression (%) and statistical modeling (e.g., ANOVA for patch count reductions) . Cross-resistance studies with other SDHIs (e.g., fluxapyroxad) are critical for resistance management.

Q. What methodological considerations are critical when studying the enantioselective environmental behavior of this compound?

Key steps include:

- Chiral column optimization : Testing polysaccharide-based columns (e.g., Chiralpak IG-3) with varied mobile phases (e.g., acetonitrile/water) to achieve baseline separation.

- Matrix-matched calibration : Compensating for matrix effects in complex samples like soil or tomato pulp.

- Polarimetry and electronic circular dichroism (ECD) : Confirming absolute configurations of enantiomers .

Q. How do advanced computational models contribute to understanding this compound’s degradation mechanisms?

Density functional theory (DFT) simulations predict degradation pathways mediated by δ-MnO2 or hydroxyl radicals, identifying intermediates like dehalogenated products. Molecular docking models this compound’s interaction with succinate dehydrogenase (SDH) enzymes, revealing binding affinity changes in resistant fungal strains. These models are validated with LC-HRMS for intermediate detection .

Q. How does site-specific application technology optimize this compound use in agriculture?

GPS-guided applications reduce fungicide use by 51–65% while maintaining efficacy against diseases like Spring Dead Spot (SDS). Methods involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.